(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Description
(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid (CAS: 1487347-86-3) is a Boc-protected piperidine derivative featuring a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . This compound is a critical intermediate in pharmaceutical synthesis, notably for Relebactam, a β-lactamase inhibitor used in combination therapies for multidrug-resistant bacterial infections . The Boc group enhances stability during synthetic processes, while the hydroxyl group contributes to polarity and hydrogen-bonding interactions, influencing both solubility and biological activity.
Properties
IUPAC Name |
(2S,5S)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through various methods, including asymmetric hydroxylation.
Carboxylation: The carboxylic acid group is introduced at the 2-position, often through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification and Hydrolysis
The compound’s hydroxyl (-OH) and carboxylic acid (-COOH) groups participate in esterification and hydrolysis reactions:
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Esterification : Reacts with carboxylic acids or anhydrides to form esters. For example, the hydroxyl group can be esterified using acetic anhydride under mild conditions (20–25°C, 2–4 hours) to yield protected derivatives.
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Hydrolysis : The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the free amine. Basic hydrolysis (NaOH/THF/H₂O) selectively removes ester protections .
Reduction Reactions
The compound undergoes selective reductions critical for synthesizing β-lactamase inhibitors:
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Ketone Reduction : Sodium borohydride (NaBH₄) in methanol at -20°C reduces ketones to alcohols while preserving stereochemistry .
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Catalytic Hydrogenation : Nickel or cobalt catalysts (4–5 MPa H₂, 90–100°C) hydrogenate unsaturated bonds with 95–98% yield .
Key Data :
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Selective reduction of the C5 ketone to the (S)-configured alcohol is achieved using NaBH₄/MeOH .
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Hydrogenation under alkaline conditions minimizes side reactions.
Lactonization
Intramolecular cyclization forms lactones under acidic conditions:
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Acid-Catalyzed Lactone Formation : HCl in refluxing toluene promotes lactonization between the hydroxyl and carboxylic acid groups, yielding a bicyclic lactone .
| Acid Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| HCl (conc.) | Toluene, reflux, 6 hr | (2S,5S)-Bicyclic lactone derivative | 70–75% |
Piperidine Ring Functionalization
The Boc-protected amine enables selective modifications:
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Halogenation : Trimethyl sulfonium iodide in acidic media introduces halogens at the C3 position .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
Mechanistic Insight :
The Boc group directs electrophilic attacks to the piperidine ring’s less hindered sites, ensuring regioselectivity .
Stability and Reaction Optimization
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Thermal Stability : Decomposes above 258°C, requiring controlled temperatures during reactions .
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Stereochemical Integrity : Chiral centers remain intact under mild conditions (pH 5–9, <50°C) .
Comparative Analysis of Derivatives
Structural analogs highlight its uniqueness:
| Compound | Key Features | Biological Relevance |
|---|---|---|
| 5-Hydroxy-L-proline | Natural amino acid, collagen synthesis | Wound healing, tissue repair |
| Pipecolic Acid | Cyclic amino acid, neurotransmitter modulation | Metabolic disorders, plant immunity |
| (2S,5S)-Boc-protected acid | Synthetic intermediate, chiral ligand | Antibiotic resistance inhibitors |
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as inhibitors or activators of specific enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs targeting various diseases, including neurological disorders and infections.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block in the synthesis of various products.
Mechanism of Action
The mechanism of action of (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings and Functional Insights
Hydroxyl vs. Fluoro Substitution :
- The hydroxyl group in the target compound enhances solubility and enables hydrogen bonding, critical for Relebactam’s β-lactamase inhibition . In contrast, the 5-fluoro analog (CAS: 2165538-57-6) exhibits greater metabolic stability and lipophilicity, making it suitable for applications requiring prolonged bioavailability .
Piperidine vs. Pyrrolidine Rings: Pyrrolidine derivatives (e.g., 5-methylpyrrolidine analog, CAS: 334769-80-1) have smaller 5-membered rings, leading to distinct conformational preferences.
Protecting Group Variations :
- Boc vs. Fmoc : The Boc group (acid-labile) is preferred for solution-phase synthesis, while the Fmoc-protected derivative (CAS: 2453297-07-7) is ideal for solid-phase peptide synthesis due to its base-sensitive cleavage .
Aromatic and Hydrophobic Modifications :
- The 4-phenyl-substituted piperidine (CAS: 652971-20-5) introduces aromatic interactions, enhancing binding to hydrophobic protein pockets. This property is leveraged in CNS-targeting drug candidates .
Unprotected Derivatives :
- The unprotected 5-hydroxypiperidine-2-carboxylic acid (CAS: 63088-78-8) is highly polar but susceptible to oxidation, necessitating careful handling in API manufacturing .
Biological Activity
(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid, with the CAS number 1487347-86-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- Structural Characteristics : The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. Specifically, the compound's structural modifications can influence its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated several piperidine derivatives for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications enhanced cytotoxicity:
| Compound | Viability (%) | Structural Modification |
|---|---|---|
| Base Compound | 78–86% | No modification |
| Compound 6 | 64% | 4-chlorophenyl substitution |
| Compound 8 | 66% | 4-dimethylamino phenyl substitution |
These findings suggest that the incorporation of specific substituents can significantly enhance the anticancer activity of piperidine derivatives, including this compound .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. The compound was tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy Results
In vitro studies revealed that certain derivatives exhibited promising antimicrobial activity:
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| MRSA | 8 | Compound 21 |
| Klebsiella pneumoniae | 16 | Compound 22 |
| Pseudomonas aeruginosa | 32 | Base Compound |
These results indicate that modifications to the piperidine structure can enhance antimicrobial efficacy against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in cancer cells and pathogens. The presence of hydroxyl and carboxylic acid groups is thought to play a crucial role in these interactions.
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions .
- Purification : Use reverse-phase HPLC or silica gel chromatography (eluent: 5–10% MeOH in DCM) to isolate high-purity product .
What spectroscopic techniques are recommended for confirming the stereochemical integrity of the compound?
Basic
The stereochemistry of the 2S,5S configuration is validated using:
- NMR Spectroscopy :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomeric impurities .
- X-ray Crystallography (if crystals are obtainable): Definitive confirmation of absolute configuration .
How does the hydroxyl group at the 5-position influence the compound’s reactivity in subsequent derivatization reactions?
Advanced
The 5-hydroxyl group introduces both steric and electronic effects:
- Hydrogen Bonding : Facilitates interactions with enzymes or receptors in biological studies, as seen in related piperidine derivatives .
- Reactivity in Esterification/Acylation : The hydroxyl group can be selectively protected (e.g., with TBSCl) before functionalizing the carboxylic acid moiety .
- Byproduct Formation : Competing elimination reactions may occur under acidic conditions, necessitating pH control (pH 7–8) during derivatization .
Example : In fluorinated analogs, hydroxyl-to-fluorine substitution alters binding affinity by ~30%, highlighting the group’s role in target interactions .
When encountering unexpected byproducts during synthesis, what analytical strategies can identify diastereomeric impurities?
Advanced
Stepwise Analysis :
LC-MS : Detect molecular weight differences (e.g., diastereomers or Boc-deprotected products).
2D NMR : Compare coupling constants (e.g., JHH for axial vs. equatorial protons) to distinguish stereoisomers .
Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze by HPLC to resolve enantiomers .
Case Study : A study on 5-fluoropiperidine analogs found that <2% diastereomeric excess could be resolved using a Chiralcel® OD-H column .
What are the recommended storage conditions to ensure the compound’s stability over extended periods?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Desiccant : Include silica gel packs to mitigate moisture-induced degradation.
- Solubility Considerations : Lyophilize and store as a solid; avoid prolonged storage in DMSO or DMF due to slow esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
